Imiglitazar (TAK-559): A Technical Guide to its Chemical Properties and Biological Activity
Imiglitazar (TAK-559): A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the potential treatment of type 2 diabetes mellitus. As a member of the glitazar class of drugs, its mechanism of action centers on the activation of these nuclear receptors, which play crucial roles in regulating glucose and lipid metabolism. This technical guide provides a comprehensive overview of Imiglitazar's chemical structure, physicochemical properties, and its biological activity, with a focus on the experimental methodologies used for its characterization.
Chemical Structure and Properties
Imiglitazar is a synthetic oxyiminoalkanoic acid derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2E)-3-{4-[({[4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methoxy}methyl)phenyl]methyl}oxy)phenyl}-2-methylprop-2-enoic acid |
| Synonyms | TAK-559 |
| Molecular Formula | C28H26N2O5 |
| Molecular Weight | 470.52 g/mol |
| CAS Number | 250601-04-8 |
| SMILES | CC(OC(C1=CC=CC=C1)=N2)=C2COC(C=C3)=CC=C3CO/N=C(CCC(O)=O)/C4=CC=CC=C4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 1: Chemical and physical properties of Imiglitazar (TAK-559).
Biological Activity and Mechanism of Action
Imiglitazar functions as a dual agonist for human PPARα and PPARγ1, with potent activity on both receptors. This dual agonism allows it to address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand such as Imiglitazar, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Signaling Pathway
The binding of Imiglitazar to PPARα and PPARγ initiates a cascade of molecular events leading to the regulation of target genes involved in glucose and lipid metabolism.
In Vitro Potency
The potency of Imiglitazar has been determined through in vitro assays, demonstrating its high affinity for both PPAR subtypes.
| Target | EC50 (nM) | Assay Type |
| Human PPARα | 67 | Cell-based luciferase reporter assay |
| Human PPARγ1 | 31 | Cell-based luciferase reporter assay |
Table 2: In vitro potency of Imiglitazar (TAK-559) on human PPAR subtypes.[1]
Experimental Protocols
The characterization of Imiglitazar's biological activity relies on a series of well-defined experimental protocols.
Cell-Based Luciferase Reporter Assay
This assay is used to determine the functional potency of Imiglitazar as a PPAR agonist.
Objective: To measure the activation of PPARα and PPARγ by Imiglitazar in a cellular context.
Methodology:
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Cell Culture: COS-1 or HepG2 cells are cultured in appropriate media.
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Transfection: Cells are co-transfected with two plasmids:
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An expression plasmid for the full-length human PPARα or PPARγ1.
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A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
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Treatment: Transfected cells are treated with varying concentrations of Imiglitazar or a reference agonist (e.g., rosiglitazone for PPARγ).
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Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and luciferase expression.
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Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer following the addition of a luciferase substrate.
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Data Analysis: The luminescence signal is normalized to a control, and the EC50 value is calculated from the dose-response curve.
Competition-Binding Assay
This assay is employed to demonstrate the direct binding of Imiglitazar to the PPARs.
Objective: To determine if Imiglitazar directly interacts with the ligand-binding domain of PPARα and PPARγ.
Methodology:
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Preparation of Receptor: Cell extracts containing the human PPARα or PPARγ protein are prepared.
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Radioligand: A known radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ) is used.
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Competition: The cell extracts are incubated with the radioligand in the presence of increasing concentrations of unlabeled Imiglitazar.
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Separation: The bound and free radioligand are separated using a method such as filtration.
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Quantification: The amount of bound radioactivity is measured using a scintillation counter.
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Data Analysis: The ability of Imiglitazar to displace the radioligand is determined, and the binding affinity (Ki) can be calculated.
In Vivo Studies
Preclinical in vivo studies have provided evidence for the therapeutic potential of Imiglitazar. In a study using prediabetic rhesus monkeys, treatment with TAK-559 resulted in significant improvements in dyslipidemia and insulin resistance. Specifically, there was an elevation of circulating high-density lipoprotein (HDL) cholesterol levels, a decrease in plasma triglycerides and apolipoprotein B-100 levels, and an increase in apolipoprotein A-I.[1] Furthermore, hyperinsulinemia and insulin resistance were significantly corrected at higher doses.[1]
Drug Development Workflow
The development of a PPAR agonist like Imiglitazar typically follows a structured workflow from initial discovery to preclinical and clinical evaluation.
Conclusion
Imiglitazar (TAK-559) is a potent dual PPARα/γ agonist with a well-defined chemical structure and mechanism of action. Its biological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the evaluation of similar compounds targeting the PPARs. Further research and clinical development are necessary to fully elucidate its therapeutic profile and safety in humans. in humans.
